
4,5-dichloro-1-(naphthalen-1-ylmethyl)-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4,5-dichloro-1-(naphthalen-1-ylmethyl)-1H-imidazole” is related to compounds that inhibit KRas G12D . KRas is a small GTPase and a member of the Ras family of oncogenes, which serves as a molecular switch cycling between inactive (GDP-bound) and active (GTP-bound) states to transduce upstream cellular signals received from multiple tyrosine kinases to downstream effectors to regulate a wide variety of processes, including cellular proliferation .
Wissenschaftliche Forschungsanwendungen
Structural Characterization and Synthesis
Research on compounds structurally related to 4,5-dichloro-1-(naphthalen-1-ylmethyl)-1H-imidazole has provided insights into their crystalline structures and synthetic pathways. For example, the synthesis and crystal structure of 2‐(Imidazol‐1‐yl)‐1‐(2‐naphthyl)ethanone oxime demonstrated the planarity of naphthalene and imidazole rings, highlighting the stabilizing role of intra- and intermolecular hydrogen bonds in such molecules (E. Kendi, S. Oezbey, A. Karakurt, S. Dalkara, 1998). Similarly, the study of biphenyl- and phenylnaphthalenyl-substituted 1H-imidazole-4,5-dicarbonitrile catalysts reveals the impact of molecular structure on catalytic activity, showing steric repulsion and nonplanarity in these molecules (J. Bats, P. Schell, J. Engels, 2013).
Luminescent Properties
Studies on the luminescent properties of related compounds have demonstrated their potential in various applications. For instance, the synthesis and characterization of 1-(naphthalene-1-yl)-2,4,5-triphenyl-1H-imidazole and its anchored superparamagnetic nanoparticles showcased enhanced photoluminescence, suggesting its use in optical materials and sensors (J. Jayabharathi, C. Karunakaran, V. Kalaiarasi, P. Ramanathan, A. Prabhakaran, 2015).
Coordination Chemistry and Metal-Organic Frameworks
Research into coordination polymers based on bis(imidazol-1-ylmethyl) compounds has revealed diverse structural frameworks and properties. A series of coordination polymers synthesized from 3,5-bis(imidazol-1-ylmethyl)benzoic acid hydrochloride demonstrated various structural motifs and potential for hydrogen storage and luminescent materials (Can Ji, Bo Li, Ming-Li Ma, Shuangquan Zang, H. Hou, T. Mak, 2012).
Sensing Applications
The development of fluorescent dyes and sensors based on imidazole compounds indicates their utility in environmental and biological sensing. For instance, an ESIPT fluorescent dye based on HBI with a high quantum yield and large Stokes shift demonstrated selective detection of cysteine, highlighting the potential of such molecules in selective sensing applications (Ying Zhang, Jun-Hao Wang, Wen-jie Zheng, Tianfeng Chen, Qingxiao Tong, Dan Li, 2014).
Wirkmechanismus
Target of Action
Similar compounds with the 1,2,3-dithiazole core have been reported to exhibit a wide variety of pharmacological activities, suggesting a potential wealth of opportunities for this compound .
Mode of Action
It’s known that the anti-tumor activity of similar imidazolium salts is highly dependent upon the substituents on the nitrogen atoms of the imidazolium cation .
Result of Action
, similar naphthalene-substituted imidazolium salts have shown anti-cancer activity comparable to cisplatin. These compounds induced apoptosis in certain cell lines as determined by Annexin V staining, caspase-3, and PARP cleavage .
Eigenschaften
IUPAC Name |
4,5-dichloro-1-(naphthalen-1-ylmethyl)imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2/c15-13-14(16)18(9-17-13)8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7,9H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSIMWSMLPIJVHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CN3C=NC(=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Methyl-4-[[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,2-oxazole](/img/structure/B2750716.png)
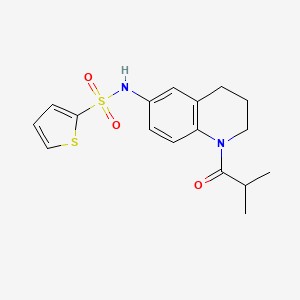

![(2S)-3-cycloheptyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B2750720.png)
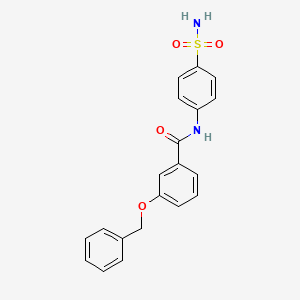
![2-[(2-Fluorophenyl)methyl]-6-(2-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2750722.png)
![1-benzyl-N~5~-(2-fluoro-4-methylphenyl)-4-hydroxy-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2750723.png)

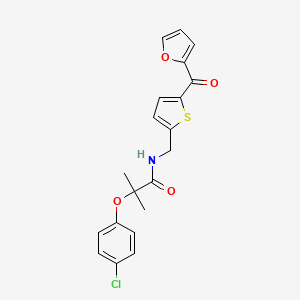

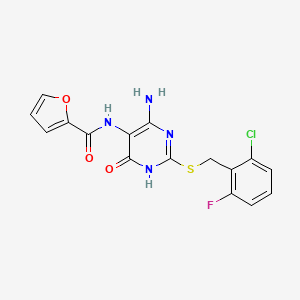
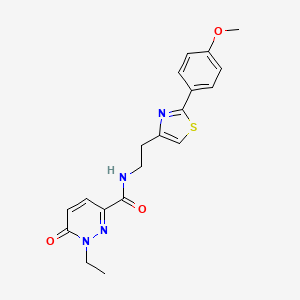
![2-{[3-methyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetamide](/img/structure/B2750736.png)
